molecular formula C11H9Cl2N3O3S B1666207 AZD2098

AZD2098

货号: B1666207
分子量: 334.2 g/mol
InChI 键: FLSMVCMSUNISFK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

AZD 2098 的合成涉及 2,3-二氯苯磺酰氯与 3-甲氧基-2-吡嗪胺的反应。该反应通常在有机溶剂(如二氯甲烷)中,以三乙胺等碱的存在下进行。 反应混合物在室温下搅拌数小时,然后通过重结晶或色谱法进行纯化,以获得高纯度的最终产物 .

工业生产方法

AZD 2098 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大程度地提高产量和纯度。 使用自动化反应器和连续流系统可以提高生产过程的效率和可扩展性 .

化学反应分析

反应类型

AZD 2098 主要由于存在反应性官能团(如磺酰胺和吡嗪部分)而发生取代反应。 它也可以在特定条件下参与氧化和还原反应 .

常用试剂和条件

    取代反应: 常用试剂包括胺和硫醇等亲核试剂。这些反应通常在二甲亚砜 (DMSO) 或乙醇等极性溶剂中于高温下进行。

    氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂。这些反应通常在水性或混合溶剂体系中进行。

    还原反应: 采用硼氢化钠或氢化铝锂等还原剂。

主要产物

这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,与胺的取代反应可以产生磺酰胺衍生物,而氧化反应可以产生砜化合物 .

科学研究应用

In Vitro Studies

  • Cell Chemotaxis Inhibition : AZD2098 effectively inhibited chemotactic responses to CCL17 and CCL22 in various cell lines, including those derived from cutaneous T-cell lymphoma (CTCL). However, it exhibited less potency compared to other CCR4 antagonists like C021 .
  • Cell Proliferation and Apoptosis : In studies assessing cell proliferation and apoptosis, this compound did not significantly affect cell viability or induce apoptosis in CTCL cells compared to control treatments. This suggests a more limited role in directly reducing tumor cell growth .
  • Soft Agar Colony Formation : The compound's effects on anchorage-independent growth were assessed using soft agar assays, where this compound showed minimal impact on colony formation compared to other compounds tested .

In Vivo Studies

This compound has been evaluated in xenograft mouse models to assess its antitumor efficacy. While it demonstrated some ability to inhibit tumor growth, its effects were not as pronounced as those seen with more potent CCR4 antagonists like C021. The findings indicate that while this compound may have therapeutic potential, its efficacy may be limited compared to other agents targeting CCR4 .

Clinical Implications

The differential effects observed between this compound and other CCR4 antagonists raise important considerations for clinical applications:

  • Potential Use in Cancer Therapy : Given its mechanism of action, this compound may be beneficial in modulating immune responses in tumors where CCR4 is implicated.
  • Combination Therapies : Its use in combination with other therapeutic agents targeting different pathways may enhance overall treatment efficacy.
  • Targeting Immune Responses : Beyond oncology, this compound's role in modulating immune cell migration could be explored in autoimmune diseases or inflammatory conditions where CCR4 plays a significant role .

Data Summary

Parameter This compound C021
Chemotaxis InhibitionModerateStrong
Cell Proliferation ImpactMinimalSignificant reduction
Apoptosis InductionNone observedInduces apoptosis
Tumor Growth InhibitionLimitedSignificant
MechanismIntracellular bindingInternalization

作用机制

AZD 2098 通过选择性结合 CCR4 受体发挥作用,从而抑制 CCR4 与其配体 CCL17 和 CCL22 之间的相互作用。这种阻断阻止了调节性 T 细胞 (Tregs) 募集到炎症或肿瘤部位,从而调节免疫反应。 抑制 CCR4 信号传导可以导致炎症减少和抗肿瘤免疫增强 .

相似化合物的比较

类似化合物

AZD 2098 的独特性

AZD 2098 由于其对 CCR4 受体的高选择性和效力而独一无二。与其他 CCR4 拮抗剂不同,AZD 2098 表现出最小的脱靶效应,并且已被证明可以有效抑制体外和体内趋化因子诱导的细胞反应。 其良好的药代动力学特性使其成为在治疗应用中进一步开发的有希望的候选者 .

生物活性

AZD2098 is a potent and selective antagonist of the chemokine receptor CCR4, which plays a significant role in various biological processes, particularly in immune cell trafficking and inflammation. This compound has been investigated for its potential therapeutic applications, particularly in oncology and inflammatory diseases.

  • Chemical Name : 2,3-Dichloro-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide
  • CAS Number : 566203-88-1
  • Purity : ≥98%

Biological Activity

This compound exhibits a high degree of selectivity for CCR4, with a pIC50 value of 7.8, indicating strong binding affinity. It shows no significant activity against a broad panel of other receptors, including CXCR1, CXCR2, CCR1, CCR2b, CCR5, CCR7, and CCR8 at concentrations up to 10 μM .

The primary mechanism of action for this compound involves the inhibition of CCL22-induced calcium mobilization and chemotaxis in Th2 cells. This inhibition is crucial as it disrupts the signaling pathways that facilitate the migration of these cells to sites of inflammation or tumor environments .

In Vitro Studies

This compound has been shown to inhibit CCL22-mediated responses effectively:

  • Inhibition of CCL22 Calcium Response : pIC50 = 7.5 (CHO cells expressing hCCR4)
  • Inhibition of Th2 Cell Chemotaxis :
    • CCL22-driven: pIC50 = 6.3
    • CCL17-driven: pIC50 = 6.3 .

In Vivo Studies

Research involving ovalbumin-sensitized rats demonstrated that this compound significantly reduces lung inflammation following antigen challenge. The compound was administered orally at various doses (0.22 to 15 μmol/kg), with histopathological examinations revealing marked reductions in alveolitis and leukocyte trafficking at doses as low as 0.22 μmol/kg .

Atopic Dermatitis

A clinical study assessed the oral CCR4 antagonist RPT193 (related to this compound) in patients with moderate-to-severe atopic dermatitis. The study reported improvements in clinical efficacy endpoints compared to placebo, demonstrating the therapeutic potential of targeting CCR4 in inflammatory skin conditions .

Oncology

This compound was licensed to Cancer Research UK for kidney cancer treatment; however, no further development has been reported since its initial licensing . The potential role of CCR4 antagonists like this compound in cancer therapy lies in their ability to inhibit T regulatory cell (Treg) trafficking into tumors, which could enhance anti-tumor immunity .

Comparative Analysis with Other Compounds

CompoundTarget ReceptorpIC50 (hCCR4)Clinical Status
This compoundCCR47.8Preclinical
RPT193CCR4Not specifiedPhase 1/2 (Atopic Dermatitis)
MogamulizumabCCR4Not applicableApproved (CTCL)

Summary of Findings

This compound demonstrates significant biological activity as a selective CCR4 antagonist with potential applications in treating inflammatory diseases and cancer. Its ability to inhibit key pathways involved in immune cell migration positions it as a promising candidate for further research and development.

属性

IUPAC Name

2,3-dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O3S/c1-19-11-10(14-5-6-15-11)16-20(17,18)8-4-2-3-7(12)9(8)13/h2-6H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSMVCMSUNISFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,3-Dichloro-N-(3-chloro-2-pyrazinyl)benzenesulphonamide (Example 28 part a) (0.2 g) in 10% sodium methoxide in methanol (10 mL) was heated at 85° C. After 4 h, 5% aqueous citric acid (50 mL) was added and the mixture extracted with ethyl acetate (2×150 mL). The combined extracts were washed with brine, dried (MgSO4) and the solvent evaporated. Chromatography on silica gel eluting with ethyl acetate/isohexane mixtures gave the title compound as a white solid (0.12 g)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD2098
Reactant of Route 2
Reactant of Route 2
AZD2098
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
AZD2098
Reactant of Route 4
Reactant of Route 4
AZD2098
Reactant of Route 5
Reactant of Route 5
AZD2098
Reactant of Route 6
Reactant of Route 6
AZD2098

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。